axinysone A

Description

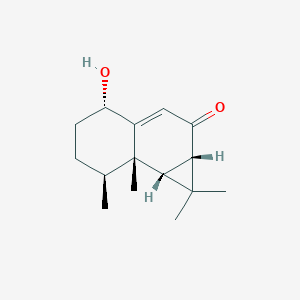

This compound is a natural product found in Ramaria formosa with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |

InChI |

InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1 |

InChI Key |

KDPNSOLPHGZUAY-NQRSEGCXSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |

Canonical SMILES |

CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Axinysone A: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysone A is a naturally occurring sesquiterpenoid belonging to the aristolane class of compounds. It was first isolated from the marine sponge Axinyssa isabela. The unique structural features and potential biological activity of this compound have garnered interest within the scientific community, making a thorough understanding of its structure and stereochemistry crucial for further research and potential applications in drug discovery and development. This technical guide provides an in-depth overview of the methodologies and data employed in the complete structure elucidation and stereochemical assignment of this compound.

Isolation and Preliminary Characterization

This compound was isolated from a specimen of the marine sponge Axinyssa isabela, collected in the Gulf of California. The isolation procedure involved the extraction of the sponge tissue with organic solvents, followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Isolation of this compound

-

Extraction: The freeze-dried and ground sponge material was exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

-

Solvent Partitioning: The resulting crude extract was concentrated under reduced pressure and partitioned between ethyl acetate (EtOAc) and water (H₂O). The organic layer, containing the less polar secondary metabolites, was retained.

-

Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of hexane and EtOAc. Fractions containing compounds with similar TLC profiles were combined.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound was achieved by reversed-phase HPLC using a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile and water) to yield the pure metabolite.

Planar Structure Elucidation

The planar structure of this compound was determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Formula Determination

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass of this compound, which in turn provided its molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| HRESIMS | Positive | [M+Na]⁺ | 257.1512 | C₁₅H₂₂O₂Na |

The molecular formula of C₁₅H₂₂O₂ indicated five degrees of unsaturation.

NMR Spectroscopic Analysis

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were crucial in assembling the carbon skeleton and identifying the functional groups of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 125.8 | 5.85 (d, 1.5) |

| 2 | 200.5 | |

| 3 | 39.8 | 2.50 (dd, 18.0, 5.0), 2.35 (dd, 18.0, 2.0) |

| 4 | 70.1 | 4.40 (m) |

| 5 | 51.2 | 1.95 (m) |

| 6 | 28.5 | 1.60 (m), 1.45 (m) |

| 7 | 34.2 | 1.80 (m) |

| 8 | 21.9 | 1.55 (m), 1.30 (m) |

| 9 | 45.3 | 1.70 (m) |

| 10 | 165.4 | |

| 11 | 29.8 | |

| 12 | 28.7 | 1.20 (s) |

| 13 | 21.5 | 1.15 (s) |

| 14 | 15.8 | 1.05 (d, 7.0) |

| 15 | 24.3 | 0.90 (d, 7.0) |

Key NMR Correlations and Structural Deductions:

-

¹³C NMR and DEPT: The ¹³C NMR spectrum showed 15 carbon signals, which were classified by DEPT experiments into four methyl groups, four methylene groups, four methine groups (one oxygenated), and three quaternary carbons (one olefinic and one carbonyl).

-

COSY: Correlation spectroscopy (COSY) established the proton-proton coupling networks, revealing key structural fragments.

-

HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in connecting these fragments. Key correlations included those from the methyl protons to adjacent quaternary carbons, which helped to establish the core aristolane skeleton.

The following diagram illustrates the logical workflow for the elucidation of the planar structure of this compound based on the interpretation of 2D NMR data.

Caption: Workflow for the planar structure elucidation of this compound.

Stereochemistry Determination

The determination of the relative and absolute stereochemistry of this compound was a critical step in its complete structural characterization. This was achieved through a combination of Nuclear Overhauser Effect (NOE) experiments and chemical derivatization.

Relative Stereochemistry

The relative configuration of the stereocenters in this compound was established by analyzing the spatial proximities of protons through Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments.

Experimental Protocol: ROESY Analysis

-

A 2D ROESY NMR spectrum of this compound was acquired in CDCl₃.

-

Cross-peaks in the ROESY spectrum indicated through-space interactions between protons that are in close proximity (typically < 5 Å).

-

Analysis of these correlations allowed for the deduction of the relative orientations of substituents on the stereogenic centers.

Key ROESY correlations were observed that defined the relative stereochemistry of the molecule.

Absolute Stereochemistry

The absolute configuration of this compound was determined by the modified Mosher's method. This involved the esterification of the secondary alcohol at C-4 with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Experimental Protocol: Modified Mosher's Method

-

Esterification: this compound was treated separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of pyridine to form the corresponding (S)- and (R)-MTPA esters.

-

¹H NMR Analysis: The ¹H NMR spectra of both the (S)- and (R)-MTPA esters were recorded.

-

Chemical Shift Differences (Δδ = δS - δR): The chemical shifts of the protons adjacent to the newly formed ester linkage were compared between the two diastereomeric esters. The differences in chemical shifts (Δδ) were calculated.

-

Configuration Assignment: The sign of the Δδ values for protons on either side of the C-4 stereocenter was used to assign the absolute configuration at this center. A positive Δδ for protons on one side and a negative Δδ on the other side is indicative of a specific absolute configuration based on the established Mosher's method model.

The results from the Mosher's method unequivocally established the absolute configuration at C-4, and by extension, the absolute stereochemistry of the entire molecule was inferred based on the previously determined relative stereochemistry.

The following diagram illustrates the logical workflow for determining the stereochemistry of this compound.

Caption: Workflow for the stereochemical determination of this compound.

Conclusion

The complete structure and absolute stereochemistry of this compound have been unambiguously determined through a rigorous application of modern spectroscopic and chemical methods. The planar structure was elucidated using HRMS and a suite of 1D and 2D NMR techniques. The relative stereochemistry was established through ROESY experiments, and the absolute configuration was definitively assigned using the modified Mosher's method. This comprehensive structural information is fundamental for any future investigations into the synthesis, biosynthesis, and biological activity of this intriguing marine natural product.

Axinysone A: A Comprehensive Technical Guide to its Natural Source, Biodiversity, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinysone A, a notable member of the aristolane-type sesquiterpenoid class of natural products, has been isolated from marine sponges of the genus Axinyssa. This technical guide provides an in-depth overview of the natural sources, biodiversity, and biological activities of this compound and related compounds. Detailed experimental protocols for the isolation and characterization of these molecules are presented, alongside a summary of their cytotoxic properties against human cancer cell lines. Furthermore, this guide explores the potential mechanisms of action for cytotoxic sesquiterpenoids, including the modulation of key signaling pathways, to support further research and drug development initiatives.

Natural Source and Biodiversity

The primary natural source of this compound is the marine sponge Axinyssa isabela, first identified from a specimen collected in the Gulf of California[1]. The genus Axinyssa is a rich source of diverse bioactive terpenoids, with various species yielding a plethora of sesquiterpenes and diterpenes. For instance, other species such as Axinyssa variabilis, Axinyssa aculeata, and Axinyssa aplysinoides have been found to produce a range of nitrogenous and oxygenated sesquiterpenoids, some of which also exhibit cytotoxic properties[2][3]. The biodiversity within the Axinyssa genus presents a promising reservoir for the discovery of novel therapeutic agents.

The production of these secondary metabolites in sponges is thought to be a chemical defense mechanism against predators, competitors, and fouling organisms in the marine environment. The chemical diversity of compounds within a single sponge species can be influenced by various factors, including geographical location, environmental conditions, and the presence of symbiotic microorganisms, which are known to be involved in the biosynthesis of some sponge-derived natural products.

Chemical Structure

This compound belongs to the aristolane class of sesquiterpenoids, which are characterized by a tricyclic carbon skeleton. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity: Cytotoxicity

This compound and its congeners have demonstrated significant cytotoxic activity against various human cancer cell lines. A study by Zubía et al. (2008) evaluated the in vitro cytotoxicity of axinysones A-E, isolated from Axinyssa isabela, against three human tumor cell lines: lung carcinoma (A-549), colon adenocarcinoma (HT-29), and melanoma (MEL-28). The results, summarized in the table below, indicate moderate to potent cytotoxic effects.

Table 1: Cytotoxicity of Axinysones from Axinyssa isabela

| Compound | Cell Line A-549 (IC₅₀ µg/mL) | Cell Line HT-29 (IC₅₀ µg/mL) | Cell Line MEL-28 (IC₅₀ µg/mL) |

| This compound | >25 | 20 | 10 |

| Axinysone B | >25 | 25 | 12.5 |

| Axinysone C | >25 | >25 | 25 |

| Axinysone D | >25 | 25 | 12.5 |

| Axinysone E | >25 | >25 | 25 |

| Doxorubicin * | 0.04 | 0.08 | 0.06 |

Positive Control

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the sponge Axinyssa isabela, based on common practices for marine natural product extraction.

Caption: General workflow for the isolation of this compound.

-

Extraction: The frozen sponge material is ground and repeatedly extracted with a solvent mixture, typically dichloromethane/methanol (1:1), at room temperature. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to a primary separation step, often solvent partitioning between an immiscible pair like hexane and methanol, to separate compounds based on polarity. The more polar fraction is then typically fractionated by silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate).

-

Purification: Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a suitable solvent system (e.g., methanol/water or acetonitrile/water) is commonly employed to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR): A suite of NMR experiments is conducted to establish the connectivity and stereochemistry of the molecule. This includes:

-

¹H NMR: To identify the proton environments.

-

¹³C NMR: To identify the carbon skeleton.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in assigning the relative stereochemistry.

-

Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for a standard MTT cytotoxicity assay.

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition and Incubation: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

IC₅₀ Determination: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanism of Action

While the specific molecular targets of this compound have not yet been fully elucidated, the cytotoxic activity of many sesquiterpenoids is known to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on studies of other cytotoxic sesquiterpenoids, several pathways are of particular interest for future investigation of this compound's mechanism of action.

One of the most critical pathways in cancer is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is often constitutively active in cancer cells and promotes cell survival and proliferation by upregulating the expression of anti-apoptotic proteins[4][5]. Many sesquiterpenoids exert their cytotoxic effects by inhibiting the NF-κB pathway[5][6].

Another important pathway is the MAPK (Mitogen-Activated Protein Kinase) cascade , which includes the ERK, JNK, and p38 MAPK pathways. These pathways are involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers, and some sesquiterpenoids have been shown to induce apoptosis by modulating the activity of these kinases[4].

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another key player in cancer development and progression. Constitutive activation of STAT3 promotes cell proliferation and survival and has been linked to drug resistance. Several sesquiterpenoids have been reported to inhibit the STAT3 signaling pathway[6].

Caption: Potential signaling pathways targeted by this compound.

Further research is needed to determine the precise molecular mechanisms by which this compound exerts its cytotoxic effects. Investigating its impact on these and other signaling pathways will be crucial for its potential development as a novel anticancer agent.

Conclusion

This compound and its related aristolane sesquiterpenoids from the marine sponge genus Axinyssa represent a promising class of natural products with significant cytotoxic activity. This guide has provided a comprehensive overview of their natural sources, biodiversity, and biological evaluation, along with detailed experimental protocols to facilitate further research. The elucidation of the specific molecular targets and signaling pathways affected by this compound will be a critical next step in realizing the therapeutic potential of this intriguing marine-derived compound.

References

- 1. Sesquiterpenes from the sponge Axinyssa isabela - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two new nitrogenous sesquiterpenes from the sponge Axinyssa aplysinoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Axinysone A in Ramaria formosa: A Proposed Biosynthetic Pathway and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinysone A, a marine-derived sesquiterpenoid, has garnered significant interest for its potential pharmacological activities. While its presence has been identified in various marine organisms, its biosynthesis remains largely uncharacterized, particularly within the fungal kingdom. This technical guide explores the putative biosynthetic pathway of this compound in the coral fungus, Ramaria formosa. Although direct evidence for its production in this organism is not yet established, the presence of other terpenoids in the Ramaria genus suggests the existence of the necessary enzymatic machinery.[1][2][3] This document provides a theoretical framework for the biosynthesis of this compound, detailing a proposed pathway and outlining comprehensive experimental protocols to facilitate future research in this area. The aim is to equip researchers with the foundational knowledge and methodologies required to elucidate this novel biosynthetic pathway, potentially paving the way for synthetic biology approaches to its production.

Introduction

The genus Ramaria, commonly known as coral fungi, encompasses approximately 200 species.[4] These fungi are recognized for producing a diverse array of secondary metabolites, including terpenoids, which possess a range of biological activities.[1][2][3] this compound is a sesquiterpenoid of significant interest due to its unique chemical structure and potential therapeutic applications. The elucidation of its biosynthetic pathway is a critical step towards understanding its formation and enabling its sustainable production through metabolic engineering. This guide proposes a putative biosynthetic pathway for this compound in Ramaria formosa and provides detailed experimental workflows for its investigation.

Proposed Biosynthesis of this compound

The biosynthesis of all terpenoids originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5][6][7] In fungi, these precursors are typically synthesized via the mevalonate (MVA) pathway.[5][8][9] The proposed biosynthesis of this compound from these fundamental building blocks is outlined below.

Stage 1: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)

The initial phase of the proposed pathway involves the sequential condensation of IPP and DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This process is catalyzed by a prenyltransferase, specifically farnesyl pyrophosphate synthase (FPPS).

-

Step 1: DMAPP is combined with one molecule of IPP to form geranyl pyrophosphate (GPP), a C10 intermediate.

-

Step 2: GPP is then condensed with a second molecule of IPP to yield the C15 sesquiterpenoid precursor, FPP.

Stage 2: Cyclization of FPP to form the Axinysane Skeleton

The crucial step in defining the unique structure of this compound is the cyclization of the linear FPP molecule into the characteristic bicyclic axinysane skeleton. This reaction is catalyzed by a terpene synthase, a class of enzymes known for generating immense structural diversity from a single precursor. The proposed cyclization cascade likely proceeds through a series of carbocationic intermediates.

Stage 3: Post-Cyclization Modifications

Following the formation of the core axinysane scaffold, a series of post-cyclization modifications, primarily oxidation reactions, are necessary to yield this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the late-stage tailoring of terpenoid structures.[6]

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and identify the specific enzymes involved in Ramaria formosa, a multi-faceted experimental approach is required.

Isotopic Labeling Studies

Feeding experiments with isotopically labeled precursors can confirm the origin of the carbon skeleton of this compound.

Protocol:

-

Culture Preparation: Grow Ramaria formosa in a suitable liquid culture medium.

-

Precursor Feeding: Supplement the culture with ¹³C-labeled sodium acetate or mevalonolactone.

-

Extraction: After a defined incubation period, harvest the mycelium and extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation pattern of the ¹³C label.

Identification and Characterization of Terpene Synthases

The identification of the terpene synthase responsible for the cyclization of FPP is a key step.

Protocol:

-

Transcriptome Sequencing: Perform RNA-seq on Ramaria formosa cultures to generate a comprehensive transcriptome.

-

Gene Mining: Search the transcriptome for putative terpene synthase genes based on conserved sequence motifs.

-

Gene Cloning and Expression: Clone the candidate genes into a suitable expression host (e.g., E. coli or Saccharomyces cerevisiae).

-

Enzyme Assays: Incubate the purified recombinant enzymes with FPP and analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene product.

Identification of Cytochrome P450 Monooxygenases

The CYP450s responsible for the post-cyclization modifications can be identified through a similar approach.

Protocol:

-

Gene Mining: Identify putative CYP450 genes from the Ramaria formosa transcriptome.

-

Co-expression Analysis: Analyze the expression profiles of the candidate CYP450 genes to identify those that are co-expressed with the identified terpene synthase.

-

Heterologous Co-expression: Co-express the terpene synthase and candidate CYP450s in a heterologous host.

-

Product Analysis: Analyze the culture extracts for the production of this compound using LC-MS.

An overview of the experimental workflow is presented below:

Caption: Experimental workflow for pathway elucidation.

Quantitative Data Presentation

While no quantitative data for this compound biosynthesis in Ramaria formosa currently exists, the following tables provide a template for organizing and presenting such data once it is generated through the experimental protocols outlined above.

Table 1: Isotope Incorporation into this compound

| Labeled Precursor | Incubation Time (h) | % ¹³C Enrichment |

| [U-¹³C]Sodium Acetate | 24 | |

| [U-¹³C]Sodium Acetate | 48 | |

| [2-¹³C]Mevalonolactone | 24 | |

| [2-¹³C]Mevalonolactone | 48 |

Table 2: Kinetic Parameters of Recombinant Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| RfTPS1 | FPP | |||

| RfCYP1 | Axinysane |

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for the elucidation of the this compound biosynthetic pathway in Ramaria formosa. The proposed pathway, based on established principles of terpenoid biosynthesis, offers a solid starting point for investigation. The detailed experimental protocols are designed to guide researchers in the identification and characterization of the key enzymes involved. Successful elucidation of this pathway will not only contribute to our fundamental understanding of fungal secondary metabolism but also open up new avenues for the biotechnological production of this promising bioactive compound.

References

- 1. maxapress.com [maxapress.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Ramaria - Wikipedia [en.wikipedia.org]

- 5. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications [mdpi.com]

- 6. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | KnE Open [kneopen.com]

- 8. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of Axinysone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for axinysone A, a sesquiterpenoid derived from the marine sponge Axinyssa isabela. The data presented herein is essential for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature describing its isolation and structure elucidation.

Core Spectroscopic Data

The structural characterization of this compound is primarily based on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The following tables summarize the key quantitative data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 1.45 | m | |

| 2α | 2.35 | m | |

| 2β | 2.60 | m | |

| 3 | 5.85 | s | |

| 5α | 2.15 | m | |

| 5β | 2.30 | m | |

| 6 | 4.02 | t | 8.5 |

| 7 | 1.85 | m | |

| 8α | 0.80 | dd | 10.0, 5.0 |

| 8β | 0.65 | t | 5.0 |

| 10 | 1.68 | m | |

| 12 | 1.05 | s | |

| 13 | 1.08 | s | |

| 14 | 0.95 | d | 7.0 |

| 15 | 1.25 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 34.2 |

| 3 | 125.5 |

| 4 | 200.1 |

| 5 | 41.8 |

| 6 | 78.9 |

| 7 | 48.2 |

| 8 | 19.5 |

| 9 | 28.1 |

| 10 | 36.4 |

| 11 | 22.3 |

| 12 | 29.1 |

| 13 | 21.8 |

| 14 | 15.2 |

| 15 | 25.4 |

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 257.1512 | 257.1515 |

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and structural elucidation of this compound from the marine sponge Axinyssa isabela.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound was dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker AMX 500 spectrometer.

-

¹H NMR Acquisition:

-

Spectra were recorded at a frequency of 500 MHz.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (CHCl₃ at δ 7.26).

-

Coupling constants (J) are reported in Hertz (Hz).

-

-

¹³C NMR Acquisition:

-

Spectra were recorded at a frequency of 125 MHz.

-

Chemical shifts (δ) are reported in ppm relative to the solvent signal (CDCl₃ at δ 77.0).

-

-

Data Analysis: 2D NMR experiments, including COSY, HSQC, and HMBC, were utilized for the complete assignment of proton and carbon signals.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Sample Preparation: A purified sample of this compound was dissolved in a suitable solvent, typically methanol or acetonitrile.

-

Instrumentation: HRESIMS data were obtained on a Micromass Q-TOF mass spectrometer.

-

Ionization Mode: The analysis was performed in positive ion mode.

-

Data Acquisition: The instrument was operated to acquire high-resolution mass spectra to determine the accurate mass of the molecular ion. The data for this compound was obtained for the sodium adduct [M+Na]⁺.

-

Elemental Composition Calculation: The elemental composition was calculated from the measured accurate mass, which was found to be consistent with the molecular formula C₁₅H₂₂O₂.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Axinysone A: A Comprehensive Technical Guide to its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinysone A is a marine-derived sesquiterpenoid of the aristolane class, first isolated from the sponge Axinyssa isabela. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and initial biological evaluation of this compound. Detailed experimental protocols, based on the seminal discovery and general laboratory practices, are presented to facilitate further research. All quantitative data from the primary literature is summarized in structured tables. Furthermore, logical and experimental workflows are visualized using diagrams to provide a clear understanding of the processes involved in bringing this natural product to light. While the precise mechanism of its cytotoxic action remains to be fully elucidated, this guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and other marine natural products.

Discovery and History

This compound was first reported in 2008 by Zubía and colleagues in the Journal of Natural Products.[1] The compound was isolated during a broader investigation into the chemical constituents of the marine sponge Axinyssa isabela, collected from the Gulf of California.[1] This research led to the identification of nine new sesquiterpenes, including this compound, which belongs to the aristolane skeletal class.[1] The discovery of this compound contributes to the growing body of knowledge on the chemical diversity of marine invertebrates and highlights their potential as a source of novel bioactive compounds.

Isolation and Purification

The isolation of this compound from the sponge Axinyssa isabela involved a multi-step process of extraction and chromatography. A generalized workflow for this process is outlined below.

Experimental Workflow for Isolation

References

Axinysone A: A Comprehensive Literature Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysone A is a naturally occurring sesquiterpenoid that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, covering its isolation, chemical properties, and known biological effects. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

This compound is classified as an aristolane-type sesquiterpenoid, a class of natural products known for their diverse biological activities.[1][2] It has been isolated from both marine and terrestrial organisms, highlighting its presence in diverse ecosystems.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | PubChem |

| Molecular Weight | 234.33 g/mol | PubChem |

| IUPAC Name | (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | PubChem |

| CAS Number | 1114491-57-4 | PubChem |

Isolation of this compound

This compound has been successfully isolated from two distinct natural sources: the marine sponge Axinyssa isabela and the coral fungus Ramaria formosa.

From Axinyssa isabela (Marine Sponge)

The isolation of this compound from the marine sponge Axinyssa isabela, collected in the Gulf of California, was reported by Zubía and colleagues in 2008.[3] The isolation process typically involves the extraction of the sponge tissue with organic solvents, followed by a series of chromatographic techniques to separate and purify the individual compounds.

General Experimental Workflow for Isolation from Marine Sponge:

From Ramaria formosa (Coral Fungus)

In 2015, Kim and a team of researchers reported the isolation of this compound from the fruiting bodies of the coral fungus Ramaria formosa. The ethyl acetate-soluble fraction of a methanol extract of the fungus was found to contain this compound, which was then purified using various chromatographic methods.

Biological Activities

This compound has demonstrated two key biological activities in preliminary studies: cytotoxic effects against human tumor cell lines and inhibitory activity against human neutrophil elastase.

Cytotoxic Activity

In the study by Zubía et al., this compound was evaluated for its cytotoxic activity against three human tumor cell lines.[3] While the abstract mentions this testing, specific quantitative data such as IC₅₀ values are not provided therein.

Human Tumor Cell Lines Tested:

-

A549 (Lung carcinoma)

-

HT-29 (Colon adenocarcinoma)

-

MDA-MB-231 (Breast adenocarcinoma)

Hypothesized Mechanism of Cytotoxicity:

The precise mechanism by which this compound exerts its cytotoxic effects has not yet been elucidated. However, many sesquiterpenoids exhibit anticancer activity through the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Human Neutrophil Elastase (HNE)

The study by Kim et al. identified this compound as an inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes.

Quantitative Data for HNE Inhibition:

| Compound | Concentration (µM) | % Inhibition of HNE |

| This compound | 100 | 30-35% |

Potential Mechanism of HNE Inhibition:

The mechanism of HNE inhibition by this compound is currently unknown. It could act as a competitive, non-competitive, or uncompetitive inhibitor. Further enzymatic kinetic studies are required to determine the mode of inhibition.

Experimental Protocols

Detailed experimental protocols for the biological assays of this compound are not fully available in the abstracts of the primary literature. However, based on standard laboratory practices, the following general methodologies are likely to have been employed.

General Cytotoxicity Assay Protocol (e.g., MTT Assay)

-

Cell Culture: Human tumor cell lines (A549, HT-29, MDA-MB-231) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the control, and IC₅₀ values are determined.

General Human Neutrophil Elastase (HNE) Inhibition Assay Protocol

-

Reagents: Human neutrophil elastase, a specific fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), and a suitable assay buffer are prepared.

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent and diluted to the desired concentration.

-

Assay Reaction: HNE and this compound (or a control) are pre-incubated in a 96-well plate.

-

Substrate Addition: The reaction is initiated by the addition of the HNE substrate.

-

Signal Detection: The fluorescence or absorbance is measured over time using a microplate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and the percentage of inhibition by this compound is determined by comparing the reaction rate in the presence and absence of the compound.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The development of a synthetic route would be valuable for producing larger quantities of the compound for further biological evaluation and for the synthesis of analogs with potentially improved activity.

Future Directions

The current body of research on this compound provides a foundation for further investigation into its therapeutic potential. Key areas for future research include:

-

Elucidation of Mechanisms of Action: Detailed studies are needed to understand how this compound induces cytotoxicity in cancer cells and inhibits HNE. This could involve investigating its effects on specific signaling pathways, apoptosis markers, and enzyme kinetics.

-

In Vivo Studies: The efficacy of this compound should be evaluated in animal models of cancer and inflammatory diseases to determine its in vivo activity, pharmacokinetics, and safety profile.

-

Total Synthesis and Analogue Development: The development of a total synthesis would enable the production of this compound in larger quantities and facilitate the creation of structural analogs. These analogs could be screened to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

-

Exploration of Other Biological Activities: Given the diverse activities of sesquiterpenoids, this compound should be screened against a broader range of biological targets to identify other potential therapeutic applications.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and HNE inhibitory activities. While the current understanding of this compound is in its early stages, the available data warrant further investigation into its potential as a lead compound for the development of new anticancer and anti-inflammatory agents. The elucidation of its mechanisms of action and the development of a total synthesis are critical next steps in realizing the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Assessing the Cytotoxicity of Axinysone A

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Axinysone A, a marine-derived quinone compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

This compound is a chemical compound that has been isolated from marine organisms. As with many novel natural products, its biological activities, including its potential as an anti-cancer agent, are of significant interest. A critical initial step in evaluating such compounds is to determine their cytotoxicity against various cell lines. This document outlines a series of standard in vitro assays to quantify the cytotoxic and apoptotic effects of this compound.

Key Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively assess the cytotoxic profile of this compound. The following assays are described in detail:

-

MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[1][2][3]

-

Lactate Dehydrogenase (LDH) Assay: Quantifies plasma membrane damage by measuring the release of LDH from damaged cells.[4][5][6][7]

-

Annexin V-FITC/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[8][9][10][11][12]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.

Table 1: Cell Viability as Determined by MTT Assay

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| 0 (Vehicle Control) | 100 ± [SD] | |

| 0.1 | [Value] ± [SD] | |

| 1 | [Value] ± [SD] | [Calculated Value] |

| 10 | [Value] ± [SD] | |

| 50 | [Value] ± [SD] | |

| 100 | [Value] ± [SD] |

Table 2: Cytotoxicity as Determined by LDH Release Assay

| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | [Value] ± [SD] |

| 0.1 | [Value] ± [SD] |

| 1 | [Value] ± [SD] |

| 10 | [Value] ± [SD] |

| 50 | [Value] ± [SD] |

| 100 | [Value] ± [SD] |

| Maximum LDH Release Control | 100 ± [SD] |

Table 3: Apoptosis and Necrosis Analysis by Annexin V-FITC/PI Staining

| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle Control) | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |

| 10 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |

| 50 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |

Experimental Protocols

MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[2]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5]

Materials:

-

Cells and this compound as described for the MTT assay.

-

96-well plates.

-

LDH cytotoxicity assay kit (commercially available).

-

Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control.

Protocol:

-

Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).

-

Set up control wells:

-

Spontaneous LDH release: Cells treated with vehicle control.

-

Maximum LDH release: Cells treated with lysis solution 30 minutes before the end of the incubation period.[7]

-

Background: Medium only.

-

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.[6]

-

Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[4][6]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[6]

-

Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify necrotic cells with compromised membranes.[8][9][11]

Materials:

-

Cells and this compound.

-

6-well plates.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Binding buffer.

-

Flow cytometer.

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time period.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

-

Centrifuge the cells at 300-600 x g for 5 minutes and discard the supernatant.[10]

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[8]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X binding buffer to each tube.[8]

-

Analyze the samples by flow cytometry within one hour.

Visualizations

Caption: Workflow for assessing the cytotoxicity of this compound.

Caption: Potential mechanism of this compound-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Axinysone A Activity in NCI-H187 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Axinysone A is a sesquiterpenoid natural product. While its specific biological activities are not extensively characterized, compounds of this class have demonstrated a wide range of pharmacological effects, including anti-cancer properties. These application notes provide detailed protocols for evaluating the cytotoxic, anti-proliferative, and apoptotic activity of this compound in the NCI-H187 human small cell lung carcinoma (SCLC) cell line.

The NCI-H187 cell line is derived from a pleural effusion of a patient with SCLC and exhibits classic neuroendocrine features.[1] These cells grow as a mix of floating aggregates and adherent clusters and are a valuable in vitro model for studying SCLC biology and for testing the efficacy of novel therapeutic agents.[1]

General Cell Culture and Maintenance of NCI-H187 Cells

Materials and Reagents

-

NCI-H187 cells (ATCC® CRL-5804™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

DMSO (Dimethyl sulfoxide), cell culture grade

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell counting solution (e.g., Trypan Blue)

-

Humidified incubator (37°C, 5% CO2)

-

Biosafety cabinet

-

Centrifuge

-

Water bath (37°C)

-

Microscope

Protocol for Cell Culture

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing Cryopreserved Cells:

-

Thaw the vial of cryopreserved NCI-H187 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Subculturing:

-

NCI-H187 cells grow as a mixture of adherent and suspension cells. For subculturing, gently aspirate the medium containing the floating cell aggregates.

-

Wash the adherent cells with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes until the adherent cells detach.

-

Combine the trypsinized cells with the floating cells collected earlier.

-

Add an equal volume of complete growth medium to inactivate the trypsin.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a density of 2-5 x 10^5 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cytotoxicity Assessment using MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol

-

Cell Seeding:

-

Harvest NCI-H187 cells and perform a cell count using a hemocytometer and Trypan Blue.

-

Seed 5 x 10^3 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with DMSO) and untreated control.

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation

Table 1: Cytotoxicity of this compound on NCI-H187 Cells

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.250 | 0.085 | 100 |

| 1 | 1.125 | 0.070 | 90.0 |

| 5 | 0.875 | 0.065 | 70.0 |

| 10 | 0.625 | 0.050 | 50.0 |

| 25 | 0.313 | 0.040 | 25.0 |

| 50 | 0.125 | 0.025 | 10.0 |

| IC50 (µM) | 10.0 |

Note: The data presented in this table is for illustrative purposes only.

Experimental Workflow Diagram

Caption: Workflow for MTT-based cytotoxicity assay.

Cell Proliferation Assessment using BrdU Assay

Principle

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into the newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected with a specific anti-BrdU antibody.

Experimental Protocol

-

Cell Seeding and Treatment:

-

Follow steps 2.2.1 and 2.2.2 for cell seeding and treatment with this compound.

-

-

BrdU Labeling:

-

After the desired treatment period (e.g., 24 or 48 hours), add BrdU labeling solution to each well to a final concentration of 10 µM.

-

Incubate for 2-4 hours at 37°C.

-

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

-

Detection:

-

Wash the wells with PBS.

-

Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound antibody.

-

-

Substrate Addition and Data Acquisition:

-

Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Presentation

Table 2: Effect of this compound on NCI-H187 Cell Proliferation

| Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Proliferation Inhibition |

| 0 (Control) | 1.500 | 0.100 | 0 |

| 1 | 1.350 | 0.090 | 10.0 |

| 5 | 1.050 | 0.080 | 30.0 |

| 10 | 0.750 | 0.060 | 50.0 |

| 25 | 0.450 | 0.050 | 70.0 |

| 50 | 0.150 | 0.030 | 90.0 |

| IC50 (µM) | 10.0 |

Note: The data presented in this table is for illustrative purposes only.

Experimental Workflow Diagram

Caption: Workflow for BrdU cell proliferation assay.

Apoptosis Detection using Annexin V/PI Staining

Principle

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol

-

Cell Seeding and Treatment:

-

Seed NCI-H187 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

Centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

Data Presentation

Table 3: Apoptotic Effects of this compound on NCI-H187 Cells

| Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| 0 (Control) | 95.0 ± 2.5 | 2.5 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |

| 10 | 70.0 ± 3.0 | 15.0 ± 1.5 | 10.0 ± 1.0 | 5.0 ± 0.8 |

| 25 | 40.0 ± 4.0 | 35.0 ± 2.0 | 20.0 ± 1.8 | 5.0 ± 0.7 |

| 50 | 10.0 ± 2.0 | 45.0 ± 3.5 | 35.0 ± 2.5 | 10.0 ± 1.2 |

Note: Data are presented as mean ± standard deviation from three independent experiments. The data in this table is for illustrative purposes only.

Signaling Pathway and Experimental Workflow Diagram

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

References

Application Notes and Protocols for Human Neutrophil Elastase (HNE) Inhibition Assay Featuring Axinysone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release HNE, which plays a crucial role in the degradation of extracellular matrix proteins, such as elastin, and in host defense against pathogens.[1][2] However, excessive or unregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[3][4] This makes HNE a significant therapeutic target for the development of novel anti-inflammatory agents.

Axinysone A, a sesquiterpenoid natural product, has been identified as a potential candidate for drug discovery.[5][6] These application notes provide a detailed protocol for evaluating the inhibitory potential of this compound against Human Neutrophil Elastase using a fluorometric in vitro assay.

Signaling Pathway of Human Neutrophil Elastase in Inflammation

During an inflammatory response, neutrophils are recruited to the site of injury or infection. Upon activation, they release HNE into the extracellular space. HNE can degrade a wide range of proteins, contributing to tissue damage and the propagation of inflammation.[4] It can also cleave and activate other signaling molecules, such as chemokines and cytokine precursors, further amplifying the inflammatory cascade.[4] The proteolytic activity of HNE is normally regulated by endogenous inhibitors, such as α1-proteinase inhibitor.[3] An imbalance between HNE and its inhibitors leads to pathological conditions.[7]

Caption: Signaling pathway of Human Neutrophil Elastase (HNE) in inflammation and the inhibitory action of this compound.

Experimental Protocol: Fluorometric HNE Inhibition Assay

This protocol is adapted from commercially available neutrophil elastase inhibitor screening kits and established methodologies.[8][9]

I. Materials and Reagents

-

Human Neutrophil Elastase (HNE), purified enzyme

-

HNE Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilide or a fluorogenic equivalent)[8]

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (test compound)

-

Sivelestat or another known HNE inhibitor (positive control)[9]

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well black microplate, flat bottom

-

Fluorometric microplate reader (Excitation/Emission wavelengths dependent on substrate, e.g., 400/505 nm)

II. Preparation of Reagents

-

Assay Buffer: Prepare Tris-HCl buffer (e.g., 0.1 M, pH 7.5).

-

HNE Enzyme Solution: Reconstitute purified HNE in assay buffer to a stock concentration. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration.

-

HNE Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute with assay buffer to the final working concentration just before use.

-

Test Compound (this compound): Prepare a stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid solvent effects.

-

Positive Control (Sivelestat): Prepare a stock solution and a dilution series of the known HNE inhibitor in the same manner as the test compound.

III. Assay Procedure

The following workflow outlines the steps for performing the HNE inhibition assay.

Caption: Experimental workflow for the Human Neutrophil Elastase (HNE) inhibition assay.

-

Plate Setup:

-

Add assay buffer to all wells.

-

Add the diluted this compound solutions to the test wells.

-

Add the diluted positive control (Sivelestat) to the positive control wells.

-

Add the vehicle control (e.g., assay buffer with DMSO) to the enzyme activity control wells and blank wells.

-

-

Enzyme Addition: Add the HNE working solution to all wells except for the blank wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the HNE substrate working solution to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity. Readings can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.

IV. Data Analysis

-

Calculate Percent Inhibition: The percentage of HNE inhibition by this compound can be calculated using the following formula:

% Inhibition = [ (Fluorescence of Enzyme Control - Fluorescence of Test Sample) / Fluorescence of Enzyme Control ] x 100

-

Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the this compound concentration. A non-linear regression analysis is then used to fit the data to a dose-response curve and calculate the IC50 value.

Data Presentation

The inhibitory activity of this compound against Human Neutrophil Elastase is summarized in the table below. The data presented is for illustrative purposes.

| Compound | IC50 (µM) |

| This compound | [Insert experimental value] |

| Sivelestat (Positive Control) | [Insert experimental value, e.g., ~0.04 µM] |

Conclusion

This document provides a comprehensive protocol for assessing the inhibitory effect of this compound on Human Neutrophil Elastase activity. The detailed methodology and data analysis workflow are intended to guide researchers in the screening and characterization of potential HNE inhibitors. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the biological context and the practical steps involved in the assay. Successful inhibition of HNE by this compound in this assay would warrant further investigation into its therapeutic potential for treating inflammatory diseases.

References

- 1. Neutrophil elastase - Wikipedia [en.wikipedia.org]

- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C15H22O2 | CID 25179730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Axinysone A: Application Notes and Protocols for In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysone A is a naturally occurring aristolane sesquiterpenoid that has garnered interest within the cancer research community for its cytotoxic activity against various cancer cell lines. This document provides detailed application notes and protocols for the in vitro study of this compound, summarizing its effects on cancer cell lines and providing methodologies for key experiments. This compound has been isolated from natural sources such as the mushroom Anthracophyllum sp. BCC18695 and marine sponges of the genus Axinella. Its potential as an inhibitor of specific signaling pathways involved in tumor growth and progression makes it a compound of interest for further investigation.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a clear comparison of its activity across different cell types.

| Cell Line | Cell Type | IC50 (µg/mL) |

| KB | Oral epidermoid carcinoma | 23.45 |

| MCF-7 | Breast adenocarcinoma | 35.28 |

| NCI-H187 | Small cell lung cancer | 45.72 |

| Vero | Normal kidney epithelial | > 50 |

Note: The data indicates that this compound exhibits cytotoxic activity against the tested cancer cell lines, with higher selectivity for cancer cells over the normal Vero cell line.

Key Experimental Protocols

Detailed methodologies for essential in vitro assays to characterize the anticancer effects of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

This compound (CAS: 1114491-57-4)

-

Cancer cell lines (e.g., KB, MCF-7, NCI-H187)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Signaling Pathways and Visualizations

While the precise signaling pathways modulated by this compound are still under investigation, based on the activity of other aristolane sesquiterpenoids, it is hypothesized to induce apoptosis and inhibit cell proliferation.

Experimental Workflow for In Vitro Cytotoxicity Screening

Application Notes and Protocols for the Extraction and Purification of Axinysone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysone A is a sesquiterpenoid natural product first isolated from the marine sponge Axinyssa isabela.[1] Natural products from marine organisms are a promising source of novel therapeutic agents, and detailed protocols for their extraction and purification are essential for further research and development. This document provides a comprehensive guide to the extraction and purification of this compound, based on published scientific literature. While the complete biological activity and specific signaling pathways of this compound are still under investigation, it has been evaluated for its cytotoxic effects against human tumor cell lines.[1]

Data Presentation

Table 1: Extraction and Purification Summary for this compound from Axinyssa isabela

| Parameter | Value | Reference |

| Source Organism | Axinyssa isabela | [1] |

| Extraction Solvent | 1:1 Methanol (MeOH) / Dichloromethane (CH2Cl2) | [1] |

| Initial Purification | Silica Gel Flash Chromatography | [1] |

| Final Purification | Normal-Phase High-Performance Liquid Chromatography (HPLC) | [1] |

| Final Yield | 15.0 mg | [1] |

| Purity | >95% (Assumed for structural elucidation) | Inferred |

Experimental Protocols

Protocol 1: Extraction of this compound from Axinyssa isabela

Objective: To perform a solvent-based extraction of secondary metabolites, including this compound, from the marine sponge Axinyssa isabela.

Materials:

-

Frozen or fresh sample of Axinyssa isabela

-

Methanol (MeOH), analytical grade

-

Dichloromethane (CH2Cl2), analytical grade

-

Blender or homogenizer

-

Large extraction vessel

-

Filter paper and funnel or filtration apparatus

-

Rotary evaporator

Procedure:

-

Thaw the frozen sponge material if necessary. Dice the sponge into small pieces to increase the surface area for extraction.

-

Place the diced sponge material into a blender or extraction vessel.

-

Add an equal volume of MeOH and CH2Cl2 (1:1 ratio) to the sponge material. Ensure the solvent mixture completely covers the sample.

-

Homogenize the mixture for 15-20 minutes at room temperature.

-

Allow the mixture to macerate for at least 4 hours, or preferably overnight, at room temperature with occasional stirring.

-

Filter the mixture through filter paper to separate the extract from the solid sponge residue.

-

Repeat the extraction process (steps 3-6) on the sponge residue two more times to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

The crude extract can be stored at -20°C until further purification.

Protocol 2: Purification of this compound using Chromatographic Techniques

Objective: To isolate and purify this compound from the crude extract using a two-step chromatography process.

Part A: Initial Fractionation by Silica Gel Flash Chromatography

Materials:

-

Crude extract from Protocol 1

-

Silica gel (for flash chromatography)

-

Glass column for flash chromatography

-

Hexane, analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into the flash chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Dry the silica gel with the adsorbed extract and carefully load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient could be:

-

100% Hexane

-

95:5 Hexane:EtOAc

-

90:10 Hexane:EtOAc

-

80:20 Hexane:EtOAc

-

50:50 Hexane:EtOAc

-

100% EtOAc

-

-